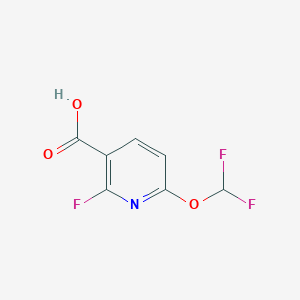

6-Difluoromethoxy-2-fluoronicotinic acid

描述

属性

IUPAC Name |

6-(difluoromethoxy)-2-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-5-3(6(12)13)1-2-4(11-5)14-7(9)10/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPVDOPPIHXVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method A: Fluorination of 2,5-Dibromopyridine Derivatives

Based on patent CN115433122A, a notable approach involves the following steps:

| Step | Description | Conditions | Key Reagents | Yield/Notes |

|---|---|---|---|---|

| 1 | Formation of 6-bromonicotinic acid ester | Reaction of 2,5-dibromopyridine with Grignard reagent | Isopropyl magnesium chloride, chloroformate | High selectivity for 6-position substitution |

| 2 | Fluorination | Heating with tetramethylammonium fluoride (TMAF) in anhydrous conditions | TMAF, organic solvent (toluene or DMSO) | Reaction at 40-50°C, yields around 85-90% |

| 3 | Hydrolysis | Acidic or basic hydrolysis of ester to acid | Hydrochloric acid or NaOH | Final yield approximately 85-88% |

This method emphasizes environment-friendly conditions, low cost, and suitability for industrial scaling.

Method B: Hydrolysis of Fluorinated Esters

Another common approach involves starting from fluorinated esters, such as:

These esters undergo fluorination with tetramethylammonium fluoride in solvents like DMSO or DMF, followed by hydrolysis with hydrochloric acid or sodium hydroxide to yield the free acid.

| Parameter | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Fluorination | 40-50°C, reflux | TMAF in toluene | ~84-88% | Patent CN115433122A |

| Hydrolysis | Room temperature | HCl or NaOH | ~84-88% | Patent CN115433122A |

Method C: Direct Fluorination of Pyridine Derivatives

In some cases, direct fluorination of pyridine derivatives, such as 2,6-dichloropyridine, followed by selective substitution, is employed. This process involves:

- Chlorination of the pyridine ring

- Fluorination using reagents like HF or DAST

- Subsequent hydrolysis or esterification

However, these methods tend to have lower selectivity and are less favored industrially.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| A | 2,5-Dibromopyridine | Isopropyl magnesium chloride, chloroformate, TMAF | Reflux, 40-50°C | 85-90% | Environmentally friendly, scalable | Multi-step process |

| B | 6-bromonicotinic acid methyl/ethyl ester | TMAF, DMSO or toluene | 40-50°C, reflux | 84-88% | High selectivity, good yields | Requires ester hydrolysis |

| C | 2,6-Dichloropyridine | HF or DAST | Reflux or room temperature | Variable | Direct fluorination | Lower selectivity |

Research Findings and Technical Notes

Selectivity Control: The use of Grignard exchange and fluorination reagents like tetramethylammonium fluoride ensures regioselectivity, favoring substitution at the 6-position of pyridine rings.

Reaction Optimization: Maintaining anhydrous conditions and controlling temperature (generally 40-50°C) is critical to maximize yield and minimize side reactions.

Hydrolysis: Acidic hydrolysis (using hydrochloric acid) is preferred for converting ester intermediates to the free acid, with reaction times typically 5-6 hours at room temperature.

Environmental and Cost Factors: The patent CN115433122A highlights an environmentally friendly process with low-cost reagents and straightforward operation, suitable for large-scale synthesis.

化学反应分析

6-Difluoromethoxy-2-fluoronicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

科学研究应用

Medicinal Chemistry

The compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects against multiple diseases, including cancer and bacterial infections.

- Antibacterial Agents : Research has indicated that derivatives of 6-difluoromethoxy-2-fluoronicotinic acid can be synthesized to create novel antibacterial compounds. For instance, compounds derived from this acid have shown efficacy against resistant bacterial strains, highlighting their potential in developing new antibiotics .

- Cancer Treatment : The compound's derivatives are being explored for their role as inhibitors in cancer therapy. For example, studies have demonstrated that certain derivatives can effectively inhibit specific cancer cell lines, suggesting their utility in targeted cancer treatments .

Tracers for Imaging Techniques

This compound has applications in the development of molecular tracers for imaging techniques such as positron emission tomography (PET). These tracers are crucial for visualizing metabolic processes in vivo, aiding in early diagnosis and treatment monitoring .

Synthesis and Methodologies

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with commercially available fluorinated nicotinic acids.

- Reagents : Reagents such as oxalyl chloride are used to convert carboxylic acids into acid chlorides, facilitating further reactions.

- Coupling Reactions : Techniques like Suzuki-Miyaura coupling are employed to introduce additional functional groups or to form complex structures necessary for biological activity .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of a derivative synthesized from this compound against Staphylococcus aureus. The compound exhibited significant inhibition at low concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Inhibition

Another research project focused on the efficacy of a derivative in inhibiting growth in various cancer cell lines, including breast and lung cancer cells. The results showed that the compound induced apoptosis and inhibited proliferation, suggesting its potential application in anticancer therapies.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial Agents | Synthesis of derivatives targeting resistant bacteria | Significant inhibition observed |

| Cancer Treatment | Inhibition of cancer cell lines | Induced apoptosis in tested cells |

| Imaging Techniques | Development of PET tracers for metabolic visualization | Enhanced imaging capabilities noted |

作用机制

The mechanism of action of 6-Difluoromethoxy-2-fluoronicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 6-difluoromethoxy-2-fluoronicotinic acid is best contextualized by comparing it to analogous fluorinated nicotinic acid derivatives. Below is a detailed analysis:

Substituent Position and Electronic Effects

- 6-Fluoro-4-methylnicotinic acid (CAS: 944582-95-0, Similarity: 0.77): Replaces the difluoromethoxy group with a fluorine atom at position 6 and adds a methyl group at position 3.

- 2-(Difluoromethoxy)isonicotinic acid (CAS: 884494-83-1, Similarity: 0.78):

A positional isomer with the carboxylic acid at position 4 and difluoromethoxy at position 2. This inversion alters hydrogen-bonding interactions, which may affect solubility and target binding .

Halogen vs. Alkyl Substituents

- 6-Chloro-2-fluoronicotinic acid (CAS: 1211578-46-9, Similarity: 0.79):

Substitutes chlorine for difluoromethoxy at position 4. Chlorine’s larger atomic radius increases steric hindrance but reduces electronegativity compared to fluorine, impacting solubility and metabolic stability . - 6-Fluoro-2-methylnicotinic acid (CAS: 1227595-02-9, Similarity: 0.76): Replaces difluoromethoxy with a methyl group. The methyl donor enhances lipophilicity but reduces resistance to oxidative degradation .

Functional Group Variations

- Methyl 6-fluoro-2-methylnicotinate (CAS: 614-18-6, Similarity: 0.81):

An ester derivative with a methyl ester at position 3 instead of a carboxylic acid. This modification increases cell permeability but requires hydrolysis for activation, limiting in vivo efficacy . - 5,6-Dichloronicotinic acid (CAS: Not specified, Similarity: N/A): Dichlorination at positions 5 and 6 introduces strong electron-withdrawing effects but raises toxicity concerns, restricting therapeutic applications .

Research Implications and Challenges

The difluoromethoxy group in this compound offers a balance of electronegativity and steric bulk, making it superior to chloro or methyl analogs in drug design. However, synthetic challenges, such as low yields in coupling reactions (e.g., ), highlight the need for optimized protocols. Comparative studies with positional isomers (e.g., 2-(difluoromethoxy)isonicotinic acid ) suggest that target specificity is highly dependent on substituent orientation.

生物活性

6-Difluoromethoxy-2-fluoronicotinic acid is a fluorinated derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluoromethoxy and fluorine substituents on the pyridine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | CHFNO |

| Molecular Weight | 179.1 g/mol |

| CAS Number | Not available |

| Appearance | White crystalline solid |

| Melting Point | 150 - 155°C |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions related to growth and proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission and related physiological processes.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties through several mechanisms:

- Cell Cycle Arrest : It has been reported to induce cell cycle arrest in cancer cell lines, leading to reduced proliferation.

- Apoptosis Induction : The compound triggers apoptotic pathways in malignant cells, promoting programmed cell death.

Neuroprotective Effects

The compound's interaction with nicotinic receptors suggests potential neuroprotective effects:

- Cognitive Enhancement : Animal studies suggest that it may improve cognitive function and memory through cholinergic modulation.

- Protection Against Neurodegeneration : Preliminary findings indicate a protective role against neurotoxic agents in neuronal cultures.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on the cell type.

- Animal Models : In a murine model of Alzheimer's disease, administration of the compound improved cognitive performance in behavioral tests compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Research Findings

Several research articles have highlighted the biological activities of related compounds, providing insights into the potential applications of this compound:

| Study Title | Findings |

|---|---|

| Induction of Apoptosis in Cancer Cells by Fluorinated Nicotinic Acid Derivatives | Demonstrated that fluorinated derivatives induce apoptosis in various cancer cell lines. |

| Neuroprotective Properties of Nicotinic Acid Analogues | Found that certain analogues enhance neuronal survival under stress conditions. |

| Fluorinated Compounds as Potential Drug Candidates for Neurological Disorders | Discussed the role of fluorinated compounds in modulating neurotransmitter systems. |

常见问题

Q. How should conflicting results in fluorinated compound toxicity studies be interpreted?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., MTT vs. LDH release for cytotoxicity). Consider fluorinated chain length and substitution patterns, as shorter perfluoroalkyl groups (C6) may have lower bioaccumulation than C8 analogs. Consult regulatory guidelines (e.g., EPA DSSTox) for hazard classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。